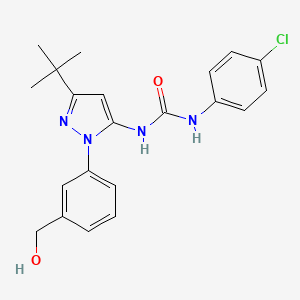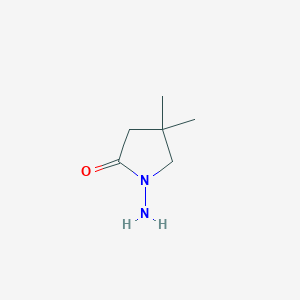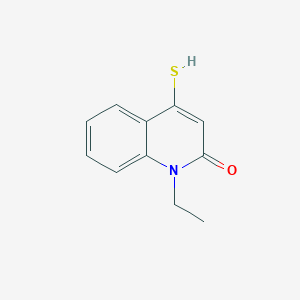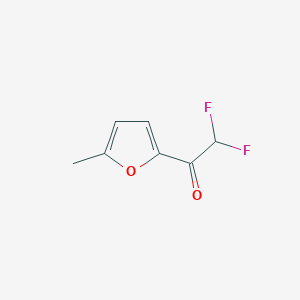![molecular formula C10H9F2NO B12870072 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole](/img/structure/B12870072.png)
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole is a heterocyclic compound that features a benzoxazole core with difluoromethyl and ethyl substituents. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of the difluoromethyl group enhances the compound’s metabolic stability and lipophilicity, making it a valuable scaffold in drug discovery.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole typically involves the cyclization of 2-aminophenol with appropriate aldehydes or ketones. One common method is the condensation of 2-aminophenol with 4-ethylbenzaldehyde, followed by cyclization in the presence of an acid catalyst. The difluoromethyl group can be introduced via difluoromethylation reactions using reagents like difluoromethyl iodide or difluoromethyl sulfone .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and efficiency. Catalysts such as metal-based or organocatalysts can be employed to facilitate the cyclization and difluoromethylation steps. Optimization of reaction conditions, including temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Aplicaciones Científicas De Investigación
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and anticancer properties.
Medicine: Explored as a scaffold for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 2-(Difluoromethyl)-4-ethylbenzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group enhances binding affinity and metabolic stability, allowing the compound to effectively modulate biological pathways. The exact mechanism depends on the specific application and target, but it often involves inhibition or activation of key enzymes or receptors involved in disease processes .
Comparación Con Compuestos Similares
Similar Compounds
Benzoxazole: The parent compound without the difluoromethyl and ethyl substituents.
2-(Trifluoromethyl)benzoxazole: Similar structure with a trifluoromethyl group instead of difluoromethyl.
4-Ethylbenzoxazole: Lacks the difluoromethyl group but retains the ethyl substituent.
Uniqueness
2-(Difluoromethyl)-4-ethylbenzo[d]oxazole is unique due to the presence of both difluoromethyl and ethyl groups, which enhance its lipophilicity and metabolic stability. This combination makes it a valuable scaffold in drug discovery, offering improved pharmacokinetic properties compared to similar compounds .
Propiedades
Fórmula molecular |
C10H9F2NO |
|---|---|
Peso molecular |
197.18 g/mol |
Nombre IUPAC |
2-(difluoromethyl)-4-ethyl-1,3-benzoxazole |
InChI |
InChI=1S/C10H9F2NO/c1-2-6-4-3-5-7-8(6)13-10(14-7)9(11)12/h3-5,9H,2H2,1H3 |
Clave InChI |
DLWSKSIOZUEWHG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C2C(=CC=C1)OC(=N2)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-(4-Ethylbenzo[d]oxazol-2-yl)ethanone](/img/structure/B12870031.png)

![1-(6-(Bromomethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12870043.png)








